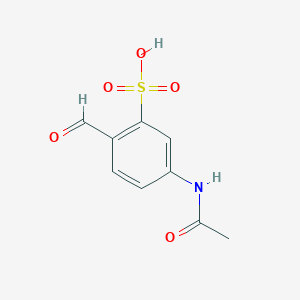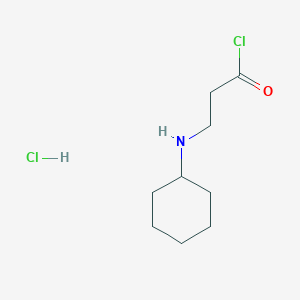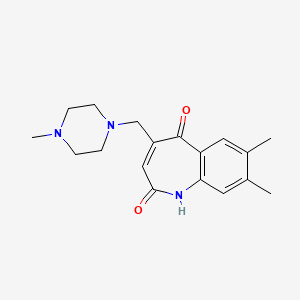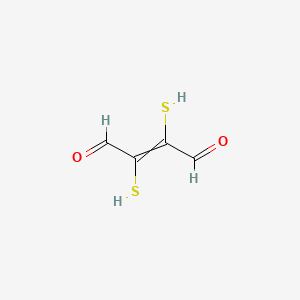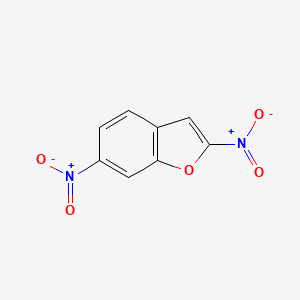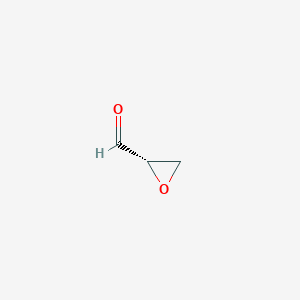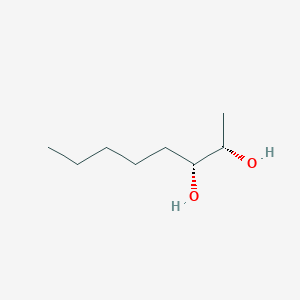
(2S,3R)-Octane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Octane-2,3-diol is a chiral diol with the molecular formula C8H18O2. It is an organic compound that features two hydroxyl groups (-OH) attached to the second and third carbon atoms of an octane chain. The (2S,3R) notation indicates the specific stereochemistry of the molecule, meaning it has two stereocenters with specific configurations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Octane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2,3-octanedione using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction typically requires mild conditions and can be performed in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high stereoselectivity and efficiency. Enzymes like alcohol dehydrogenases are employed to catalyze the reduction of ketones to diols. These processes are environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products
Oxidation: 2,3-Octanedione, octanoic acid
Reduction: Octane
Substitution: Tosylated or chlorinated derivatives
Scientific Research Applications
(2S,3R)-Octane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-Octane-2,3-diol involves its interaction with specific molecular targets, such as enzymes. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and selectivity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Octane-2,3-diol: The enantiomer of (2S,3R)-Octane-2,3-diol with opposite stereochemistry.
(2S,3S)-Octane-2,3-diol: A diastereomer with different stereochemistry at one of the chiral centers.
(2R,3R)-Octane-2,3-diol: Another diastereomer with different stereochemistry at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and chiral nature make it valuable in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological molecules further enhances its significance in research and industrial applications .
Properties
CAS No. |
66007-44-1 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2S,3R)-octane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
XMTUJCWABCYSIV-JGVFFNPUSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H](C)O)O |
Canonical SMILES |
CCCCCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


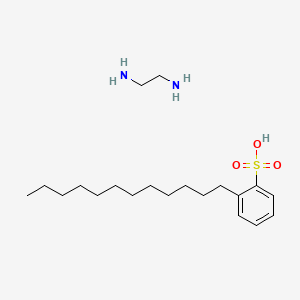
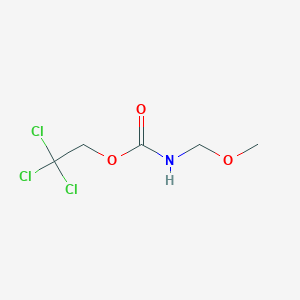
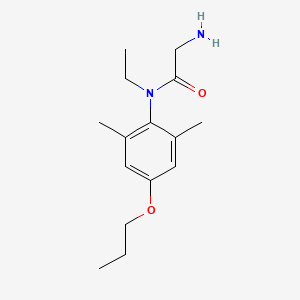


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

